1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C26H25N3O6benzoates . It features an intriguing combination of functional groups, including an oxo group , a carbohydrazonoyl group , and a methoxybenzoate moiety. Let’s break it down:
Oxo group: This is a carbonyl group (C=O) attached to the central naphthyl ring.
Carbohydrazonoyl group: A hydrazone derivative, formed by replacing one of the carbonyl groups with a hydrazine-like moiety (N-NH-C=O).
Methoxybenzoate: A benzoic acid derivative with a methoxy (OCH) group attached.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through condensation reactions . Here’s a simplified synthetic route:
Acylation: Start with 2-naphthol (1) and react it with acetic anhydride to form 2-acetoxy-1-naphthol (2).
Hydrazinolysis: Next, treat (2) with hydrazine hydrate to replace the acetoxy group with a hydrazino group, yielding 2-hydrazino-1-naphthol (3).
Carbohydrazonoylation: React (3) with 3-toluidine and acetic anhydride to form the desired compound (4).
Industrial Production:: Industrial-scale production typically involves optimization of reaction conditions, purification, and scalability. specific industrial methods are proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
Reactions::
Oxidation: The carbonyl group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or hydrazone moiety.
Substitution: Substitution reactions at the aromatic rings.
Hydrolysis: Cleavage of the ester bond.
Oxidation: Oxidizing agents like KMnO or PCC.
Reduction: Reducing agents like NaBH or LiAlH.
Substitution: Lewis acids or nucleophilic aromatic substitution conditions.
Hydrolysis: Acidic or basic hydrolysis.
- Oxidation: Formation of carboxylic acids.
- Reduction: Formation of hydrazines or amines.
- Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As potential drug candidates due to its unique structure.
Photophysics: Fluorescent properties for imaging studies.
Materials Science: Incorporation into polymers or coatings.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with cellular targets, affecting pathways related to inflammation, cell growth, or signaling.
Comparison with Similar Compounds
Properties
CAS No. |
764672-28-8 |
---|---|
Molecular Formula |
C28H23N3O5 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[1-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H23N3O5/c1-18-6-5-8-21(16-18)30-26(32)27(33)31-29-17-24-23-9-4-3-7-19(23)12-15-25(24)36-28(34)20-10-13-22(35-2)14-11-20/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+ |
InChI Key |
HRUQYBJSTWOWFV-STBIYBPSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.